molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No.: B1683683
CAS No.: 526-55-6
M. Wt: 161.20 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
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Description

Tryptophol, also known as indole-3-ethanol, is an aromatic alcohol that induces sleep in humans. It is found in wine as a secondary product of ethanol fermentation and was first described by Felix Ehrlich in 1912. This compound is also produced by the trypanosomal parasite responsible for sleeping sickness and forms in the liver as a side-effect of disulfiram treatment .

Mechanism of Action

Target of Action

Tryptophol, also known as indole-3-ethanol, is a metabolite produced by various organisms including plants, bacteria, fungi, and sponges . It is known to act as a quorum sensing molecule for the yeast Saccharomyces cerevisiae . It is also found in the bloodstream of patients with chronic trypanosomiasis, suggesting that it may be a quorum sensing molecule for the trypanosome parasite . In the case of trypanosome infection, this compound decreases the immune response of the host .

Mode of Action

This compound and its derivatives, 5-hydroxythis compound and 5-methoxythis compound, are known to induce sleep in mice . It induces a sleep-like state that lasts less than an hour at the 250 mg/kg dose

Biochemical Pathways

This compound is a metabolic derivative of tryptophan . The biosynthesis of this compound involves several steps. Tryptophan is first deaminated to 3-indolepyruvate. It is then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to this compound by alcohol dehydrogenase . It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense .

Result of Action

The primary known effect of this compound is its ability to induce sleep in mice . It has also been found to disrupt biofilm formation and reduce virulence of several human pathogenic bacteria , underscoring a novel mechanism for combating bacterial colonization and pathogenicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the presence of other amino acids. In Saccharomyces cerevisiae, the presence of tryptophan significantly promotes this compound production, but the output plateaus at tryptophan concentrations ≥ 0.6 g/L . In contrast, phenylalanine reduces the stimulatory effect of tryptophan . These findings suggest that the action, efficacy, and stability of this compound can be influenced by the biochemical environment in which it is produced and acts.

Biochemical Analysis

Biochemical Properties

Tryptophol interacts with various enzymes, proteins, and other biomolecules. It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense . Tryptophan is first deaminated to 3-indolepyruvate, then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to this compound by alcohol dehydrogenase .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to depress antibody production in laboratory rodents, suggesting that this compound may account for the immunodepression observed during trypanosomiasis . In another study, this compound was found to inhibit the infection/replication of a bacteriophage by interacting with the host’s Clp protease .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed that the observed damage is mediated by highly reactive aldehyde metabolite and/or free radicals produced by treatment . The generation of additional DNA strand breaks and cytogenetic consequences, as observed in studies, sustain the possibility that this compound toxicity is mediated by the formation of DNA cross-links and aldehyde-protein adducts .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have various effects. For instance, daily administrations of this compound to laboratory rodents resulted in significantly depressed antibody production . More than 85% of the radioactivity remaining in the brain 2-5 minutes after intravenous injection of radiolabeled this compound co-migrated with this compound standards .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to induce a sleep-like state that lasts less than an hour at the 250 mg/kg dose in mice .

Metabolic Pathways

Tryptophan metabolism, which involves this compound, follows three major pathways: direct transformation of tryptophan by the gut microbiota, through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1, and the serotonin production pathway in enterochromaffin cells via tryptophan hydroxylase 1 .

Transport and Distribution

This compound is highly lipophilic, with an octanol:water partition coefficient of 29.8 . After intravenous administration, this compound distribution to tissues correlated with relative blood flow . It is believed that this compound binds to serum and in vivo may be stripped from serum albumin and taken up by the brain in a single capillary transit .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier , it is likely that this compound can localize to various compartments within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptophol can be synthesized through various methods. One common method involves the decarboxylation of tryptophan to indole acetaldehyde, which is then reduced to this compound by alcohol dehydrogenase . Another method involves the hydrolysis of 2,3-dihydrofuran in a glycol-ether solvent to obtain 4-hydroxybutyraldehyde, which reacts with o-ethyl phenylhydrazine hydrochloride to produce 7-ethyl this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast, where tryptophan is converted to this compound through the Ehrlich pathway. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tryptophol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-butyric acid: Another plant hormone used as a rooting agent.

    Serotonin: A neurotransmitter derived from tryptophan.

Comparison: Tryptophol is unique in its ability to induce sleep and its production as a secondary product of ethanol fermentation. Unlike indole-3-acetic acid and indole-3-butyric acid, which are primarily involved in plant growth, this compound has significant biological effects in humans and other organisms. Its role in the metabolism of the trypanosomal parasite and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBBOMCVGYCRMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060173
Record name 1H-Indole-3-ethanol
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid
Record name Tryptophol
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Record name Tryptophol
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CAS No.

526-55-6
Record name Tryptophol
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Record name Tryptophol
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Record name β-indol-3-ylethanol
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Record name TRYPTOPHOL
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Melting Point

59 °C
Record name Tryptophol
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Synthesis routes and methods I

Procedure details

A stirred suspension of isobutyl 3-indolylglyoxylate (48.5 g.) and sodium borohydride (22.7 g.) in isopropanol (500 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.) and extracted with dichloromethane. The extract was washed with water, dried over magnesium sulphate and concentrated under reduced pressure to an oil which crystallised on cooling. Recrystallisation from toluene (100 ml.) gave 3-(2-hydroxyethyl)indole as a cream-coloured crystalline powder, mp. 55°-56°. Yield 23.3 g. (72.3%).
Name
isobutyl 3-indolylglyoxylate
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of m-cresyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (300 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloromethane. The extract was washed with sodium carbonate solution, dried and evaporated to give a mobile oil smelling strongly of cresol. This was distilled at 0.5 - 1 mm and the fraction collected at 160°-200° vapour temperature was crystallised from toluene (60 ml.), giving tryptophol as white crystals m.p. 57°-59°.
Name
m-cresyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A suspension of sodium borohydride (22.6 g.) in diglyme (800 ml.) was stirred in a jacketted flask with water cooling. 3-Indolylglyoxylyl chloride (41.5 g.) was cautiously added in small portions then the mixture was heated to 95°-100° for 5 hours. The cooled reaction mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloroethane. The extract was washed with sodium carbonate solution then with water and evaporated to give crude tryptophol as a brown oil. This was distilled at 0.1 mm and the distillate collected at 155°-160° was crystallised from toluene (50 ml.), giving pure tryptophol as white crystals m.p. 57°-59°.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a stirred suspension of isopropyl 3-indolylglyoxylate (46.4 g.) in isopropanol (500 ml.), lithium borohydride (13.1 g.) was added in small portions. The resulting solution was heated to reflux and stirred for 5 hours then cooled and diluted with water (2 l.). The mixture was acidified with hydrochloric acid and the product extracted into dichloromethane. The extract was washed with sodium carbonate solution then with water and the solvent was evaporated under reduced pressure to give an oil which was crystallised from toluene (50 ml.). The crude product was a red-brown powder, yield 25.0 g. (78%). This was distilled at 0.5 - 1mm. pressure and the distillate crystallised from toluene (100 ml.), giving 3-(2-hydroxyethyl)indole as white crystals, mp. 57°-59°. Yield 20.7g(64.5%)
Name
isopropyl 3-indolylglyoxylate
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A suspension of benzyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (560 ml.) was heated to reflux over a period of 40 minutes and stirred at that temperature for 4 hours. After cooling the mixture was diluted with water (1.2 l.) and extracted with dichloromethane. The extract was washed with water and the solvent evaporated under reduced pressure to yield a viscous oil. This was distilled at 0.5 - 1 mm. pressure and the friction which distilled at a vapour temperature of 160°-190° was crystallised from toluene (100 ml.), giving the title compound as white crystals, mp. 57°-90°. Yield 24.3 g. (75.5%).
Name
benzyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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